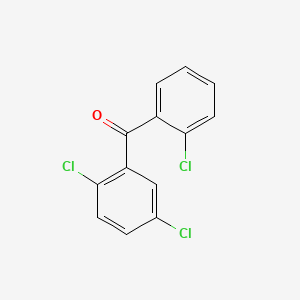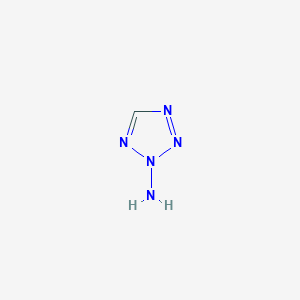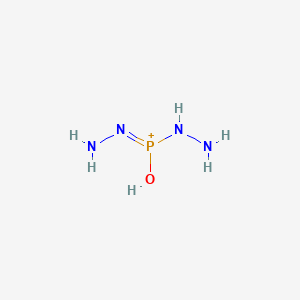
(Z)-hydrazinyl-hydrazinylidene-hydroxyphosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-hydrazinyl-hydrazinylidene-hydroxyphosphanium is a unique chemical compound characterized by its distinct molecular structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-hydrazinyl-hydrazinylidene-hydroxyphosphanium typically involves the reaction of hydrazine derivatives with phosphorus-containing compounds under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include anhydrous ethanol or methanol, and the reaction temperature is usually maintained between 0°C and 25°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The process may include steps such as purification through recrystallization or distillation to obtain the desired purity of the compound.
化学反応の分析
Types of Reactions
(Z)-hydrazinyl-hydrazinylidene-hydroxyphosphanium undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce hydrazine derivatives.
科学的研究の応用
(Z)-hydrazinyl-hydrazinylidene-hydroxyphosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which (Z)-hydrazinyl-hydrazinylidene-hydroxyphosphanium exerts its effects involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then participate in catalytic processes. Additionally, its hydrazine moiety allows it to act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds.
類似化合物との比較
Similar Compounds
Hydrazine: A simpler compound with similar reactivity but lacking the phosphorus component.
Phosphine: Contains phosphorus but lacks the hydrazine moiety.
Hydroxyphosphine: Similar in structure but with different functional groups.
特性
分子式 |
H6N4OP+ |
|---|---|
分子量 |
109.05 g/mol |
IUPAC名 |
(Z)-hydrazinyl-hydrazinylidene-hydroxyphosphanium |
InChI |
InChI=1S/H6N4OP/c1-3-6(5)4-2/h1-2H2,(H2,3,4,5)/q+1 |
InChIキー |
FRSNXGLICURVGK-UHFFFAOYSA-N |
異性体SMILES |
NN/[P+](=N/N)/O |
正規SMILES |
NN[P+](=NN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methoxy-7-methyl-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14705050.png)

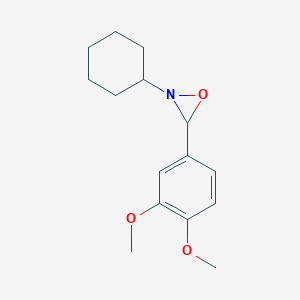
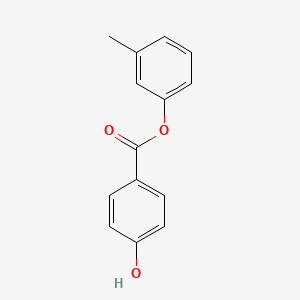
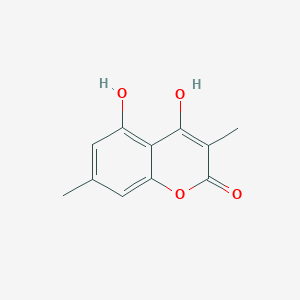
![1,4-Dimethyl-2,5,7-trithiabicyclo[2.2.1]heptane](/img/structure/B14705086.png)
![6H-Dibenz[c,e][1,2]oxasilin](/img/structure/B14705094.png)
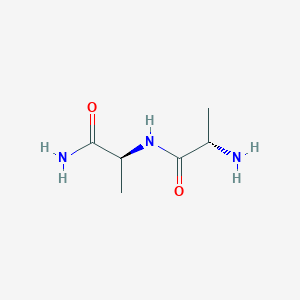
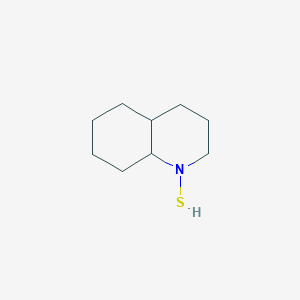

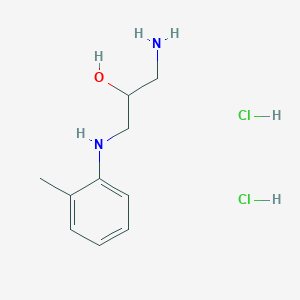
![Hydrazinecarboxylic acid, [1-(2-furanyl)ethylidene]-, ethyl ester](/img/structure/B14705137.png)
